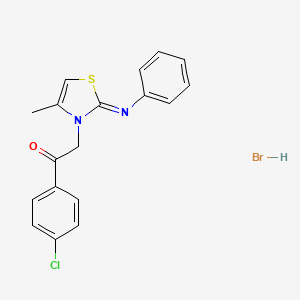![molecular formula C25H29ClN4O3 B2483936 Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260621-88-2](/img/structure/B2483936.png)
Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar tetrahydropyrimidine derivatives typically involves multicomponent reactions, such as the Biginelli reaction, which combines aldehydes, β-keto esters, and urea or thiourea under acidic conditions. For instance, studies have demonstrated the synthesis of related compounds through variations of this method, optimizing conditions to achieve high yields and purity (Fesenko et al., 2010; Sarkate et al., 2020).
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives has been elucidated using techniques such as X-ray crystallography. These studies reveal that the tetrahydropyrimidine ring can adopt various conformations depending on the substituents attached to it. For example, crystallographic analysis has provided insights into the planar nature of the core tetrahydropyrimidine ring and its spatial arrangement with substituent groups (Hu Yang, 2009).
Chemical Reactions and Properties
Tetrahydropyrimidine derivatives participate in a range of chemical reactions, including nucleophilic substitutions and ring expansions, influenced by the reactivity of the substituents. The chemical behavior of these compounds can be significantly altered by the presence of different functional groups, leading to diverse reaction pathways and products (A. Fesenko et al., 2010).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits unique structural properties, contributing to its relevance in chemical synthesis. One study highlighted its role in forming a three-dimensional supramolecular architecture through hydrogen bonds and π–π stacking interactions (Ou-Yang, Chang, & Zhao, 2013). Similarly, another research outlined the synthesis of a related compound, identifying its potential in forming highly functionalized heterocycles, using the Biginelli reaction as a key synthesis step (Gonçalves et al., 2019).
Chemical Properties and Applications
Several studies have focused on the physicochemical properties and applications of similar compounds. For instance, the study of density, viscosity, and ultrasonic properties of various substituted pyrimidines in ethanolic solutions revealed significant solute-solvent interactions, suggesting applications in molecular interaction studies (Bajaj & Tekade, 2014). Additionally, the analysis of combustion energies, enthalpies of formation, and other thermodynamic properties of related esters provided insights into their stability and reactivity, which can inform their use in various chemical processes (Klachko et al., 2020).
Biological Activity and Pharmacological Potential
The compound and its derivatives have been part of studies exploring their biological activities. Research on pyrimidine derivatives, for instance, highlighted their potential in docking studies, implying their possible interactions with biological targets, such as enzymes or receptors (Shafiq et al., 2020). Another study synthesized compounds related to this chemical structure and evaluated their antibacterial, antifungal, and mosquito larvicidal activities, suggesting a spectrum of bioactive potential (Rajanarendar et al., 2010).
Mecanismo De Acción
The compound has shown promising neuroprotective and anti-inflammatory properties. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Safety and Hazards
While the exact safety and hazards of this specific compound are not available, similar compounds have been labeled with the GHS07 pictogram and carry the signal word “Warning”. They have hazard statements H302, H312, H332, indicating that they may be harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-2-33-24(31)22-21(27-25(32)28-23(22)19-10-6-7-11-20(19)26)17-30-14-12-29(13-15-30)16-18-8-4-3-5-9-18/h3-11,23H,2,12-17H2,1H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAYTSIWCYQADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2483854.png)

![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)






![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)



![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)